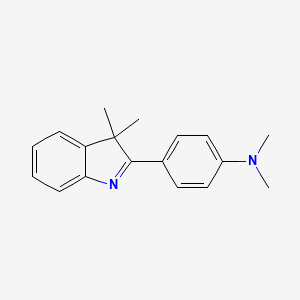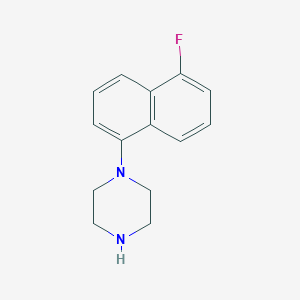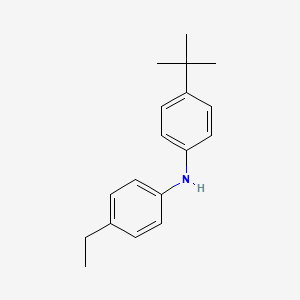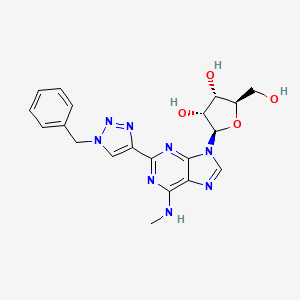
Methyl methyl-L-serinate 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl methyl-L-serinate 2,2,2-trifluoroacetate is a chemical compound that combines the properties of methyl-L-serinate and 2,2,2-trifluoroacetate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl-L-serinate 2,2,2-trifluoroacetate typically involves the esterification of methyl-L-serinate with trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The process involves mixing methyl-L-serinate with trifluoroacetic acid and a catalyst, such as concentrated sulfuric acid, and then heating the mixture under reflux conditions for several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
Methyl methyl-L-serinate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
Methyl methyl-L-serinate 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl methyl-L-serinate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group is known to enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure.
類似化合物との比較
Similar Compounds
Methyl trifluoroacetate: Similar in structure but lacks the serinate moiety.
L-serine methyl ester hydrochloride: Contains the serinate moiety but lacks the trifluoroacetate group.
Uniqueness
Methyl methyl-L-serinate 2,2,2-trifluoroacetate is unique due to the combination of the serinate and trifluoroacetate groups. This dual functionality provides it with distinct chemical and biological properties that are not present in the individual components. The trifluoroacetate group enhances its stability and lipophilicity, while the serinate moiety allows for specific interactions with biological molecules.
特性
分子式 |
C7H12F3NO5 |
|---|---|
分子量 |
247.17 g/mol |
IUPAC名 |
methyl (2S)-3-hydroxy-2-(methylamino)propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO3.C2HF3O2/c1-6-4(3-7)5(8)9-2;3-2(4,5)1(6)7/h4,6-7H,3H2,1-2H3;(H,6,7)/t4-;/m0./s1 |
InChIキー |
LPWPOJBCWOWAPW-WCCKRBBISA-N |
異性体SMILES |
CN[C@@H](CO)C(=O)OC.C(=O)(C(F)(F)F)O |
正規SMILES |
CNC(CO)C(=O)OC.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


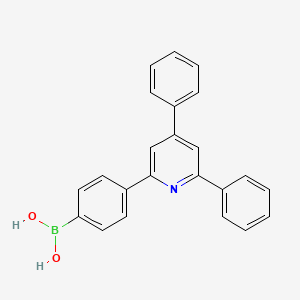
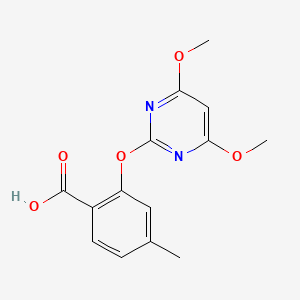
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)

![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
